molecular formula C22H25NO2 B5709551 (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5709551
M. Wt: 335.4 g/mol
InChI Key: COCNHJKIJDCRQA-FMIVXFBMSA-N
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Description

(2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction between 4-methoxybenzaldehyde and the benzylated piperidine derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, benzyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

The presence of the methoxy group in (2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-25-21-10-7-18(8-11-21)9-12-22(24)23-15-13-20(14-16-23)17-19-5-3-2-4-6-19/h2-12,20H,13-17H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNHJKIJDCRQA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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